molecular formula C10H6F2O2 B2775141 Methyl 3-(2,4-difluorophenyl)prop-2-ynoate CAS No. 340772-56-7

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate

Cat. No.: B2775141
CAS No.: 340772-56-7
M. Wt: 196.153
InChI Key: RYJSKWHIMZFCIK-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H6F2O2 and a molecular weight of 196.15 g/mol It is a derivative of propynoic acid, featuring a difluorophenyl group attached to the propyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-difluorophenyl)prop-2-ynoate typically involves the esterification of 3-(2,4-difluorophenyl)prop-2-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(2,4-difluorophenyl)prop-2-ynoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity and specificity, while the alkyne moiety may participate in covalent bonding with target proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorophenyl)prop-2-ynoate
  • Methyl 3-(2,4-dibromophenyl)prop-2-ynoate
  • Methyl 3-(2,4-dimethylphenyl)prop-2-ynoate

Uniqueness

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 3-(2,4-difluorophenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJSKWHIMZFCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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